[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride
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Overview
Description
[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C13H19ClN2·2HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenyl group, a pyrrolidinyl group, and an ethylamine chain, making it a versatile molecule for research and industrial purposes .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the targets’ function.
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 2-(pyrrolidin-1-yl)ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Comparison with Similar Compounds
[(4-Chlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride can be compared with other similar compounds, such as:
[(4-Fluorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride: Similar structure but with a fluorine atom instead of chlorine, leading to different chemical and biological properties.
[(4-Bromophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride:
These comparisons highlight the uniqueness of this compound in terms of its specific chemical and biological properties .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.2ClH/c14-13-5-3-12(4-6-13)11-15-7-10-16-8-1-2-9-16;;/h3-6,15H,1-2,7-11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIYFXWOMKTQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNCC2=CC=C(C=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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